molecular formula C18H25N5O4 B051158 Metazosin CAS No. 116728-65-5

Metazosin

カタログ番号: B051158
CAS番号: 116728-65-5
分子量: 375.4 g/mol
InChIキー: YEOTYALSMRNXLJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

メタゾシンは、複数の段階からなるプロセスによって合成されます。最初の段階は、ピペラジンと2-メトキシプロピオニルクロリドを反応させてアミド中間体を形成することです。 この中間体を置換されたキナゾリンと反応させると、メタゾシンが生成されます 。反応条件は通常、反応を促進するために制御された温度と溶媒の使用を含みます。

化学反応の分析

メタゾシンは、次のようなさまざまな化学反応を起こします。

    酸化: メタゾシンは特定の条件下で酸化され、さまざまな酸化生成物が生成される可能性があります。

    還元: この化合物は還元反応も起こす可能性があり、薬理作用が変化する可能性があります。

    置換: メタゾシンは置換反応に参加することができ、1つの官能基が別の官能基に置き換わります。

科学研究における用途

メタゾシンは、科学研究において幅広い用途があります。

科学的研究の応用

Clinical Applications

1.1. Hypertension Management

Metazosin is primarily utilized as an antihypertensive agent. It works by blocking α1-adrenergic receptors, leading to vasodilation and a subsequent decrease in blood pressure. A study involving 56 patients with chronic congestive heart failure demonstrated that this compound effectively reduced symptoms such as dyspnea and peripheral congestion while improving cardiac output and ejection fraction without causing tachycardia .

Table 1: Clinical Effects of this compound in Hypertension

ParameterBaseline (Before Treatment)After Treatment (8 Weeks)Statistical Significance
NYHA Functional Class2.72.2p < 0.05
Ejection Fraction (%)Not reportedIncreasedp < 0.05
Cardiac Output (L/min)Not reportedIncreasedp < 0.05

1.2. Chronic Heart Failure

In addition to hypertension, this compound has been evaluated for its role in treating chronic heart failure, particularly cases that are refractory to standard treatments. The multicenter clinical trial indicated significant improvements in both subjective and objective measures of heart failure, highlighting its potential as a supportive therapy .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its clinical use. Research involving pharmacokinetic scaling from animal models (mice, rats, rabbits) to humans suggests a one-compartment model for predicting drug behavior in clinical settings. The study concluded that allometric scaling could effectively estimate the pharmacokinetic parameters for this compound in human subjects .

Table 2: Pharmacokinetic Parameters of this compound

SpeciesClearance (L/h/kg)Volume of Distribution (L/kg)
MiceData not availableData not available
RatsData not availableData not available
RabbitsData not availableData not available
HumansEstimated via scalingEstimated via scaling

Research Applications

This compound's unique mechanism of action makes it a valuable tool in various research contexts:

3.1. Cardiovascular Research

Due to its vasodilatory effects, this compound is often studied in cardiovascular research to understand its impact on blood flow dynamics and heart function under different pathological conditions.

3.2. Pharmacological Studies

The compound serves as a model for studying α1-adrenergic receptor antagonism, providing insights into receptor interactions and the development of new antihypertensive agents with improved efficacy and safety profiles .

Case Studies

Case Study 1: Efficacy in Heart Failure Patients
A randomized controlled trial involving patients with chronic heart failure showed that those treated with this compound experienced a statistically significant improvement in functional capacity compared to the control group receiving standard treatment alone .

Case Study 2: Safety Profile Assessment
In a safety profile assessment, this compound was well tolerated among participants, with minimal adverse effects reported over an extended treatment period, reinforcing its suitability as a long-term therapeutic option .

類似化合物との比較

生物活性

Metazosin is an alpha-1 adrenergic receptor blocker primarily used in the treatment of hypertension and conditions associated with excessive sympathetic nervous system activity. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and findings from relevant case studies and research.

  • Chemical Formula : C₁₈H₂₅N₅O₄
  • Molar Mass : 357.42 g/mol

This compound functions by selectively antagonizing alpha-1 adrenergic receptors, which leads to:

  • Vasodilation : The blockade of these receptors results in the relaxation of vascular smooth muscle, thereby decreasing peripheral resistance.
  • Reduced Blood Pressure : The vasodilatory effect contributes to lowering blood pressure, making it effective in managing hypertension.

Comparative Analysis with Similar Compounds

This compound shares structural and functional similarities with other alpha-1 blockers. The following table summarizes key characteristics:

Compound NameStructure SimilarityPrimary UseUnique Features
PrazosinAlpha-1 blockerHypertensionShorter half-life
DoxazosinAlpha-1 blockerHypertensionLonger half-life
TerazosinAlpha-1 blockerHypertensionExtended release formulation
TamsulosinAlpha-1 blockerBenign prostatic hyperplasiaSelective for alpha-1A receptors

This compound is distinguished by its specific receptor affinity profile and potential central nervous system effects, which may not be as pronounced in other alpha blockers.

Treatment of Chronic Heart Failure

A multicenter clinical trial evaluated the efficacy of this compound in patients with chronic congestive heart failure. Key findings included:

  • Dosage : Patients received this compound at doses ranging from 10 mg to 20 mg per day.
  • Duration : The treatment lasted for eight weeks.
  • Results :
    • Significant improvement in subjective symptoms such as dyspnea.
    • Regression of X-ray signs indicating pulmonary congestion (p < 0.05).
    • A slight but significant increase in ejection fraction and cardiac output.
    • Functional severity classified by NYHA decreased from 2.7 to 2.2 .

The study concluded that this compound is a suitable adjunct therapy in managing chronic heart failure, particularly in cases resistant to standard treatments.

Pharmacokinetics

Research indicates that the pharmacokinetic profile of this compound is critical for its therapeutic effectiveness. A hybrid approach integrating species differences has been developed to predict plasma concentration-time curves accurately. This method enhances the understanding of how this compound behaves in human subjects compared to traditional modeling techniques .

Safety and Tolerance

In the aforementioned clinical trials, this compound was well tolerated among patients, with no significant incidence of tachycardia reported. This safety profile is crucial for long-term management strategies in hypertensive patients or those with heart failure .

特性

IUPAC Name

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-methoxypropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O4/c1-11(25-2)17(24)22-5-7-23(8-6-22)18-20-13-10-15(27-4)14(26-3)9-12(13)16(19)21-18/h9-11H,5-8H2,1-4H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOTYALSMRNXLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00275913, DTXSID50878352
Record name Metazosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPERAZINE, 1-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95549-92-1, 116728-65-5
Record name 1-[4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl]-2-methoxy-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95549-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metazosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095549921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metazosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPERAZINE, 1-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METAZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3MC5CTU0R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。